1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

Description

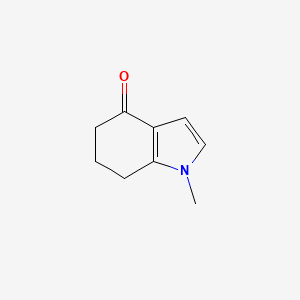

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQFXLPORSTNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299631 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51471-08-0 | |

| Record name | 51471-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 6,7-dihydro-1H-indol-4(5H)-one scaffold, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its basic properties, including its chemical structure, and available data on its synthesis. Due to the limited availability of specific experimental data for this N-methylated analog, this guide also extrapolates potential properties and biological activities based on the well-characterized parent compound and related indole derivatives, while clearly indicating the absence of direct experimental evidence.

Core Properties

This compound is characterized by a fused ring system consisting of a pyrrole ring and a cyclohexanone ring, with a methyl group substituted at the nitrogen atom of the pyrrole ring.

Chemical and Physical Properties

| Property | This compound | 6,7-dihydro-1H-indol-4(5H)-one |

| CAS Number | 51471-08-0[1] | 13754-86-4[2] |

| Molecular Formula | C₉H₁₁NO | C₈H₉NO[2] |

| Molecular Weight | 149.19 g/mol | 135.16 g/mol [2] |

| Melting Point | Data not available | 188-190 °C[2] |

| Boiling Point | Data not available | 311 °C[3] |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, its preparation can be inferred from general synthetic methodologies for N-alkylation of indoles and related heterocycles. The compound is mentioned as a starting material in a synthetic scheme for acylation, suggesting its accessibility.[4]

Plausible Synthetic Route: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one

A common method for the N-methylation of indoles involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent.

Reaction:

Plausible Synthetic Pathway

Experimental Protocol (General Adaptation):

-

Deprotonation: To a solution of 6,7-dihydro-1H-indol-4(5H)-one in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the sodium salt of the indole.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity or associated signaling pathways of this compound in the reviewed literature. However, the parent scaffold and other indole derivatives are known to exhibit a range of biological activities, suggesting potential areas for investigation.

Potential as Hsp90 Inhibitors

Derivatives of 6,7-dihydro-1H-indol-4-one have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in anti-cancer effects.

Hypothesized Hsp90 Inhibition Pathway

Other Potential Activities

The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous compounds with diverse pharmacological activities, including but not limited to:

-

Antimicrobial activity [5]

-

Phosphodiesterase (PDE) inhibition [6]

-

Tubulin polymerization inhibition [7]

Further investigation is required to determine if this compound exhibits any of these or other biological activities.

Spectroscopic Characterization

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed literature. Characterization of this compound would be a critical step following its synthesis to confirm its structure and purity.

Conclusion

This compound is a synthetically accessible derivative of the 6,7-dihydro-1H-indol-4(5H)-one core. While there is a significant lack of direct experimental data regarding its physicochemical properties, biological activity, and spectroscopic characterization, its structural similarity to known bioactive molecules, particularly Hsp90 inhibitors, suggests that it could be a valuable compound for further investigation in drug discovery programs. The synthesis of this compound and subsequent biological and spectroscopic evaluation are necessary to fully elucidate its properties and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related indole derivatives.

References

- 1. parchem.com [parchem.com]

- 2. 1,5,6,7-Tetrahydro-4H-indol-4-on 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of complex polyheterocyclic structures and pharmacologically active agents.

Chemical Structure and IUPAC Name

-

Common Name: this compound

-

IUPAC Name: 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one

-

Chemical Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

Chemical Structure:

(Note: A placeholder image is used. The structure consists of a pyrrole ring fused to a cyclohexanone ring, with a methyl group attached to the nitrogen atom of the pyrrole ring.)

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively documented in publicly available literature. The table below includes data for the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, which serves as a critical reference. The addition of a methyl group is expected to slightly increase the molecular weight and boiling point, and alter spectral shifts.

| Property | Value (for parent compound 6,7-dihydro-1H-indol-4(5H)-one) | Reference |

| CAS Number | 13754-86-4 | [3] |

| Molecular Formula | C₈H₉NO | [3] |

| Molar Mass | 135.16 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 188-190 °C | [3] |

| Boiling Point | 311 °C | [3] |

| Flash Point | 150 °C | [3] |

| Density | 1.216 g/cm³ | [3] |

| ¹H NMR Spectrum | ¹H NMR data is available for the parent compound. | [4] |

| ¹³C NMR Spectrum | ¹³C NMR data is available for the parent compound. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the initial synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core, followed by N-methylation. A common and versatile method for constructing the core is the Paal-Knorr pyrrole synthesis.[5][6]

Experimental Protocol: Paal-Knorr Synthesis of the Indole Core

This protocol describes a general method for synthesizing the parent indole core from a 1,4-dicarbonyl precursor.[7]

-

Objective: To synthesize 6,7-dihydro-1H-indol-4(5H)-one from a suitable 1,4-dicarbonyl compound.

-

Reactants:

-

2-(Formylmethyl)cyclohexane-1,3-dione (or a suitable precursor that generates it in situ).

-

Ammonia or a primary amine (for the N-substituted derivative).

-

Solvent (e.g., acetic acid, ethanol).

-

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent, such as acetic acid, in a round-bottom flask.

-

Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine (for direct N-alkylation).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyrrole derivative.

-

Experimental Protocol: N-Methylation

-

Objective: To methylate the nitrogen of 6,7-dihydro-1H-indol-4(5H)-one.

-

Reactants:

-

6,7-dihydro-1H-indol-4(5H)-one.

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)).

-

A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄)).

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)).

-

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,7-dihydro-1H-indol-4(5H)-one in the anhydrous solvent.

-

Cool the solution in an ice bath and add the base (e.g., NaH) portion-wise. Stir the mixture for 30-60 minutes to allow for the formation of the indolide anion.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting this compound via column chromatography.

-

Logical Workflow: General Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of N-substituted tetrahydroindolones, starting from a 1,3-dicarbonyl compound, based on the Paal-Knorr methodology.

Caption: Paal-Knorr synthesis workflow for 1-methyl-tetrahydroindolone.

Applications in Research and Drug Development

The 4,5,6,7-tetrahydroindol-4-one scaffold is a highly valuable starting point for the synthesis of a wide array of polyheterocyclic structures.[8] These resulting compounds often possess significant biological activity, making the core structure and its derivatives, like this compound, crucial for drug discovery programs.

-

Scaffold for Complex Molecules: The presence of both a pyrrole and a ketone functionality allows for diverse chemical modifications, serving as a building block for more complex, fused heterocyclic systems.[8]

-

Antiviral Agents: The broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV).[9]

-

Kinase Inhibitors: Derivatives of this core structure have been investigated as potent inhibitors of human protein kinase CK2 and the breast cancer resistance protein ABCG2.[8]

-

CNS Drug Candidates: The tetrahydroindolone motif is utilized in synthetic approaches to develop new drugs targeting the central nervous system (CNS).[8]

-

Role of N-Methylation: The "magic methyl" effect is a well-known concept in medicinal chemistry where the addition of a methyl group can significantly improve a compound's metabolic stability, cell permeability, and binding affinity to its target.[10] The N-methyl group in the title compound can therefore be critical for modulating its pharmacokinetic and pharmacodynamic properties in drug development.

References

- 1. parchem.com [parchem.com]

- 2. 6,7-dihydro-1-Methyl-1H-indol-4(5H)-one | 51471-08-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum [chemicalbook.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Data

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Parameter | Value | Reference |

| CAS Number | 51471-08-0 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Synonyms | 1-methyl-4,5,6,7-tetrahydro-1H-indol-4-one | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the preparation of tetrahydroindol-4-one scaffolds. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be derived from methodologies reported for analogous structures.

A common strategy involves the construction of the core tetrahydroindolone ring system, followed by N-methylation. One such general approach is the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound in a Paal-Knorr type synthesis[2][3]. Subsequent N-methylation of the resulting 6,7-dihydro-1H-indol-4(5H)-one would yield the target compound.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Considerations:

-

Step 1: Paal-Knorr Condensation: The reaction conditions for the initial ring formation can vary depending on the specific α-aminocarbonyl precursor used. Common solvents include ethanol or acetic acid, and the reaction may be performed at elevated temperatures.

-

Step 2: N-Methylation: The N-methylation of the tetrahydroindolone intermediate is typically carried out using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

A study by Pita et al. describes the synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones through the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, which represents an alternative approach to the core scaffold[3]. Furthermore, the acylation of 1-methyl 4,5,6,7-tetrahydroindol-4-one has been reported, indicating the reactivity of the core structure for further functionalization[3].

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound.

While the broader class of indole-containing compounds is known to exhibit a wide range of biological activities, including but not limited to enzyme inhibition and receptor binding, no such data has been reported specifically for this methylated tetrahydroindolone derivative. For instance, various substituted indole analogs have been investigated as inhibitors of phosphodiesterase type IV (PDE4), receptor tyrosine kinases (VEGF-R, FGF-R, PDGF-R), and histone methyltransferase EZH2. However, it is crucial to note that these activities are associated with structurally distinct indole derivatives and cannot be directly extrapolated to this compound without experimental validation.

Researchers and drug development professionals are encouraged to perform initial biological screenings to elucidate the pharmacological profile of this compound. The lack of existing data presents an opportunity for novel discoveries in this chemical space.

Conclusion

This technical guide provides the fundamental chemical data and a plausible synthetic route for this compound. The absence of information regarding its biological activity highlights a significant knowledge gap and an area ripe for future investigation. The synthetic methodologies outlined here offer a starting point for researchers to produce this compound for further study and to explore its potential as a novel scaffold in drug discovery programs.

References

An In-depth Technical Guide to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document covers the historical context of its parent scaffold, plausible synthetic methodologies for its preparation, its known chemical reactivity, and its potential, though currently underexplored, applications in drug discovery. Detailed experimental protocols, summarized quantitative data, and visualizations of synthetic pathways are included to serve as a valuable resource for researchers in the field.

Introduction

This compound, with the CAS Number 51471-08-0, belongs to the family of tetrahydroindolones. This class of compounds has garnered significant attention due to the presence of both a pyrrole ring and a ketone functionality, making them versatile synthons for the construction of more complex polyheterocyclic structures with diverse medicinal and optoelectronic applications.[1] The N-methylation of the indole nitrogen can significantly impact the molecule's physical, chemical, and biological properties, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[2]

While the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, has a more extensively documented history, the N-methylated analog serves as a key intermediate in the synthesis of various functionalized indole derivatives. This guide aims to consolidate the available information on this compound, providing a foundational understanding for its synthesis and potential applications.

Discovery and History

The synthesis of the core 4,5,6,7-tetrahydroindol-4-one scaffold was first reported in 1928 by Nenitzescu and Scortzbanu.[1] Their method involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[1] Over the years, numerous synthetic routes to this parent structure have been developed.

The specific discovery and first synthesis of This compound are not prominently documented in easily accessible literature, suggesting it was likely first prepared as an intermediate in a larger synthetic effort rather than being the primary focus of a dedicated study. Its appearance in the catalogs of chemical suppliers and its mention in review articles as a reactant indicate its established existence and utility in organic synthesis.[1][3][4]

Synthesis and Experimental Protocols

The primary route to this compound involves the N-methylation of the parent compound, 6,7-dihydro-1H-indol-4(5H)-one. Several general methods for the N-methylation of indoles are well-established and can be adapted for this specific transformation.

General N-Methylation of Indoles

A practical and environmentally conscious method for the N-methylation of indoles utilizes dimethyl carbonate (DMC). This method is advantageous over traditional methylation agents like methyl iodide and dimethyl sulfate, which are highly toxic. The reaction typically proceeds in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃).

Experimental Protocol: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one (General Procedure)

-

Materials:

-

6,7-dihydro-1H-indol-4(5H)-one

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Water

-

Hexane

-

-

Procedure:

-

To a solution of 6,7-dihydro-1H-indol-4(5H)-one in DMF, add potassium carbonate and dimethyl carbonate.

-

Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture and add ice-cold water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and then with hexane to remove non-polar impurities.

-

Dry the product under vacuum.

-

This general protocol can be optimized for scale and specific substrate reactivity.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process starting from a 1,3-cyclohexanedione.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51471-08-0 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Solid (predicted) |

| Purity | ≥95% (as per commercial suppliers)[3] |

| Storage | 4°C[3] |

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the N-methyl group (a singlet), protons on the pyrrole ring, and the methylene protons of the cyclohexanone ring.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon, carbons of the pyrrole and benzene-fused rings, the N-methyl carbon, and the methylene carbons of the cyclohexanone ring.

-

IR Spectroscopy: Characteristic peaks would include a carbonyl (C=O) stretch and C-H stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 149.19.

Chemical Reactivity and Applications

This compound is primarily utilized as a synthetic intermediate. The presence of the ketone and the electron-rich pyrrole ring allows for a variety of chemical transformations.

A notable application is its use in acylation reactions. For instance, it can be acylated at the 5-position with reagents like dimethyl carbonate or ethyl acetate in the presence of a strong base such as sodium hydride (NaH).[1] This reactivity provides a pathway to introduce further functional groups onto the core structure, which can then be elaborated into more complex molecules.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activity of this compound. However, the broader class of tetrahydroindoles has been investigated for various therapeutic applications. For example, derivatives of the parent scaffold have been explored as potential inhibitors of kinases involved in cancer progression and as agents targeting receptors in the central nervous system.[1]

The introduction of an N-methyl group can influence a molecule's metabolic stability, cell permeability, and binding affinity to biological targets. Therefore, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening. Further derivatization of this core could lead to the discovery of new therapeutic agents.

Conclusion

This compound is a synthetically useful heterocyclic compound with a foundation in the historical development of tetrahydroindolone chemistry. While its own discovery and biological profile are not extensively detailed, its role as a versatile intermediate for the construction of more complex, functionalized indole derivatives is evident. This technical guide provides a consolidated resource of its known synthesis, properties, and reactivity, which can aid researchers in its application for the development of novel chemical entities with potential therapeutic value. Further investigation into the specific biological effects of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

Spectroscopic Profile of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| Data not available in search results |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general protocols for acquiring NMR, IR, and MS spectra for compounds of this class.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a spectral width of 0-220 ppm.

IR Spectroscopy Protocol

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For GC-MS, an electron ionization (EI) source is commonly used with an ionization energy of 70 eV. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, is scanned over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing an organic compound using spectroscopic data follows a logical progression. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Disclaimer: The specific quantitative data for this compound was not available in the conducted search. The tables are placeholders to be populated with experimental data. The provided experimental protocols are general and may require optimization for specific instrumentation and sample characteristics.

Physical and chemical properties of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No: 51471-08-0), a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known characteristics, details relevant experimental protocols, and explores its potential applications based on the activities of structurally related molecules.

Core Physical and Chemical Properties

This compound is an N-methylated derivative of the 4,5,6,7-tetrahydroindol-4-one scaffold. The introduction of the methyl group at the N-1 position is expected to alter its physical properties, such as melting point and solubility, compared to its parent compound, by eliminating the potential for hydrogen bond donation.

Physical Properties

Quantitative physical data for this compound is limited in publicly accessible literature. However, some key properties have been reported by chemical suppliers. For comparison, data for the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, is also provided.

| Property | This compound | 6,7-dihydro-1H-indol-4(5H)-one |

| Molecular Formula | C₉H₁₁NO[1] | C₈H₉NO |

| Molecular Weight | 149.19 g/mol [1] | 135.16 g/mol |

| CAS Number | 51471-08-0[1] | 13754-86-4 |

| Boiling Point | 276.1°C at 760 mmHg[2] | 311°C[3] |

| Melting Point | Not available | 188-190°C[4] |

| Density | 1.17 g/cm³[2] | 1.216 g/cm³[3] |

| Flash Point | 120.8°C[2] | 150°C[3] |

| Refractive Index | 1.598[2] | 1.592[3] |

| Solubility | Data not available | Data not available |

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals for the N-methyl group (a singlet), two protons on the pyrrole ring (doublets or multiplets), and three sets of methylene protons in the cyclohexanone ring (multiplets).

-

¹³C NMR: The spectrum should display nine distinct carbon signals, including a carbonyl carbon, carbons of the pyrrole ring, the N-methyl carbon, and the methylene carbons of the saturated ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated ketone (C=O stretch) is expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (149.19 g/mol ).

Synthesis and Reactivity

The 4,5,6,7-tetrahydroindol-4-one core is a versatile synthetic intermediate.[5] The N-methylation to yield the title compound can be achieved through standard alkylation procedures of the parent NH-indole.

General Synthetic Approach

A plausible synthetic route involves the N-alkylation of 6,7-dihydro-1H-indol-4(5H)-one. This can be accomplished using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the indole nitrogen.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation (Hypothetical)

The following is a generalized, hypothetical protocol based on standard N-alkylation procedures for indoles.

-

Deprotonation: To a solution of 6,7-dihydro-1H-indol-4(5H)-one in an anhydrous aprotic solvent (e.g., dimethylformamide or acetone), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C.

-

Alkylation: After stirring for a short period to allow for deprotonation, add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the enone system within the tetrahydroindole core. It can undergo reactions at the carbonyl group, the α-carbon to the carbonyl, and electrophilic substitution on the pyrrole ring. A notable reaction is the acylation at the C5 position.[5]

Caption: Key reactive sites of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 4,5,6,7-tetrahydroindol-4-one derivatives has shown promise in several therapeutic areas.

Cytotoxic and Anticancer Potential

Derivatives of the 1,5,6,7-tetrahydroindol-4-one scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against lymphoblastic leukemia cells.[6] This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

Antiviral Activity

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of hepatitis C virus (HCV) replication.[7] This finding points to the potential of the tetrahydroindole core in the design of new antiviral drugs.

Signaling Pathway Interactions (Hypothetical)

Given the activity of related indole derivatives against various kinases, it is plausible that this compound or its derivatives could interact with cellular signaling pathways implicated in cell proliferation and survival. However, no direct evidence currently links this specific compound to any signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one51471-08-0,Purity96%_Molchemical [molbase.com]

- 3. chembk.com [chembk.com]

- 4. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]

- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a predictive framework based on solvent properties and detailed experimental protocols for researchers to determine its solubility in-house.

Introduction to this compound

This compound (CAS No. 51471-08-0) is a heterocyclic compound with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1] Its structure, featuring a fused ring system with a ketone and a tertiary amine within the indole moiety, suggests a moderate polarity. Understanding its solubility is crucial for a variety of applications in drug discovery and development, including formulation, purification, and in vitro/in vivo screening.

Predicting Solubility: Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute is a key determinant. Below is a table of common laboratory solvents, ordered by increasing polarity, which can be used to select appropriate candidates for solubility testing of this compound.

Table 1: Physicochemical Properties of Common Laboratory Solvents

| Solvent | Formula | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |

| Hexane | C₆H₁₄ | 0.009 | 1.9 | 69 |

| Toluene | C₇H₈ | 0.099 | 2.4 | 110.6 |

| Diethyl Ether | C₄H₁₀O | 0.117 | 4.3 | 34.6 |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.0 | 39.6 |

| Acetone | C₃H₆O | 0.355 | 20.7 | 56 |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.0 | 77.1 |

| Isopropanol | C₃H₈O | 0.546 | 18.3 | 82.5 |

| Acetonitrile | C₂H₃N | 0.460 | 37.5 | 82 |

| Ethanol | C₂H₆O | 0.654 | 24.5 | 78.4 |

| Methanol | CH₄O | 0.762 | 32.7 | 64.7 |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 0.444 | 46.7 | 189 |

| Water | H₂O | 1.000 | 80.1 | 100 |

Data compiled from various sources.[2][3]

Based on the structure of this compound, it is expected to exhibit limited solubility in non-polar solvents like hexane and higher solubility in more polar organic solvents such as ethanol, methanol, and DMSO.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound, ranging from qualitative assessment to precise quantitative measurement.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents from Table 1

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 1-2 mg of this compound into a clean, dry test tube.

-

Add 0.1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.[4]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" at that concentration (>10-20 mg/mL).

-

If the solid has not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and vortex for another 60 seconds.

-

Observe the solution against a contrasting background. Note whether the compound is:

-

Repeat this process for each solvent of interest.

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).

-

Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

-

Seal the vial tightly and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent (one in which the compound is freely soluble) to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of a compound.

Caption: Workflow for Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to predict and experimentally determine its solubility profile. By understanding the physicochemical properties of common laboratory solvents and employing systematic experimental protocols, scientists can generate the critical data needed for advancing their research and development activities with this compound. The provided workflow offers a structured approach to ensure reliable and reproducible solubility assessment.

References

Unlocking the Therapeutic Potential of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: A Technical Guide for Researchers

An In-Depth Exploration of a Promising Scaffold for Drug Discovery

Abstract

The 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one core represents a synthetically accessible and versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry. This technical guide provides a comprehensive overview of this molecule, consolidating available data on its synthesis and the demonstrated biological activities of its close analogs. By presenting detailed potential research avenues, including in oncology and virology, alongside actionable experimental protocols and conceptual signaling pathways, this document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound and its derivatives.

Introduction

The 4-oxo-tetrahydroindole framework is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a methyl group at the N-1 position of the 6,7-dihydro-1H-indol-4(5H)-one core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. While direct biological data on this compound is limited in publicly accessible literature, the activities of its structural analogs suggest several promising avenues for investigation. This guide aims to bridge the existing knowledge gap by proposing key research areas and providing the necessary technical information to initiate and advance research and development efforts.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for the construction of the 4-oxo-tetrahydroindole core, followed by N-methylation. A general and adaptable synthetic approach is the Stetter reaction, which involves the alkylation of a 1,3-cyclohexanedione followed by a Paal-Knorr pyrrole synthesis.

Proposed Synthetic Protocol

A plausible and efficient route to synthesize the title compound is outlined below. This protocol is a composite of established methodologies for similar structures.

Step 1: Synthesis of 2-(2,4-dioxocyclohexyl)acetaldehyde

This step involves the alkylation of 1,3-cyclohexanedione with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.

Step 2: Paal-Knorr Pyrrole Synthesis with Methylamine

The resulting 1,4-dicarbonyl intermediate is then cyclized with methylamine to form the N-methylated pyrrole ring, yielding this compound.

Potential Research Areas and Biological Activities of Analogs

Based on the biological evaluation of structurally related compounds, two primary areas of research are proposed for this compound: oncology and virology.

Oncology: Potential as an Hsp90 Inhibitor

A significant finding in the literature is the identification of a derivative, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

3.1.1. Hsp90 Signaling Pathway

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which facilitates the conformational maturation of its client proteins. Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket, blocking the chaperone cycle and leading to the ubiquitin-proteasome-mediated degradation of client proteins.

3.1.2. Quantitative Data for an Analogous Hsp90 Inhibitor

While specific IC₅₀ values for this compound are not available, the table below presents data for a potent derivative, highlighting the potential of this scaffold.

| Compound Name | Target | Assay Type | IC₅₀ (nM) | Cell Line |

| SNX-6833¹ | Hsp90 | Biochemical | <10 | N/A |

| SNX-6833¹ | Hsp90 | Cellular | 10-50 | Various Cancer Cell Lines |

| ¹ 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one |

3.1.3. Proposed Experimental Protocol: Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of Hsp90 by a test compound.

-

Reagents and Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

This compound (test compound)

-

Known Hsp90 inhibitor (positive control, e.g., 17-AAG)

-

DMSO (vehicle control)

-

384-well black plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

In a 384-well plate, add a small volume of the compound dilutions.

-

Add a solution of Hsp90α and the fluorescent ligand in assay buffer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Virology: Potential as an Anti-Hepatitis C Virus (HCV) Agent

Research has shown that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold possesses inhibitory activity against HCV replication in cellular models. This suggests that the core this compound structure could serve as a starting point for the development of novel anti-HCV agents.

3.2.1. Hepatitis C Virus (HCV) Replication Cycle

The HCV replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes and involves multiple viral and host factors, offering various targets for therapeutic intervention.

3.2.2. Quantitative Data for an Analogous Anti-HCV Compound

The following table presents the antiviral activity of a representative 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.

| Compound ID | HCV Genotype | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |

| 39 ² | 1b | Replicon | 7.9 | >100 |

| 39 ² | 2a | Replicon | 2.6 | >100 |

² A 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.

3.2.3. Proposed Experimental Protocol: Anti-HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Reagents and Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS and G418).

-

This compound (test compound).

-

Known HCV inhibitor (positive control, e.g., Sofosbuvir).

-

DMSO (vehicle control).

-

96-well white plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Reagents for a cell viability assay (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound and controls.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure luciferase activity using a luminometer to determine the effect on HCV replication.

-

In a parallel plate, measure cell viability to assess the cytotoxicity of the compound.

-

Calculate the EC₅₀ (half-maximal effective concentration) for antiviral activity and the CC₅₀ (half-maximal cytotoxic concentration) and determine the selectivity index (SI = CC₅₀/EC₅₀).

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. The strong biological activities of its close analogs in the realms of cancer and virology provide a compelling rationale for its further investigation. This technical guide offers a foundational framework for initiating such research.

Future research should prioritize:

-

Efficient Synthesis and Characterization: Optimization of the synthetic route to produce the compound in sufficient quantities for biological screening and confirmation of its structure and purity using modern analytical techniques.

-

In Vitro Biological Screening: Performance of the proposed Hsp90 inhibition and anti-HCV replicon assays to obtain quantitative data (IC₅₀ and EC₅₀ values) for the title compound.

-

Broad-Spectrum Activity Profiling: Screening against a wider panel of cancer cell lines, viruses, and microbial strains to uncover additional therapeutic opportunities.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity, guiding lead optimization efforts.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of novel therapeutics for pressing medical needs.

Reactivity Profile of the Ketone Group in 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a versatile synthetic intermediate of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The reactivity of this molecule is largely dictated by the interplay between the electron-rich N-methylated pyrrole ring and the electrophilic ketone functionality within the fused cyclohexanone ring. This technical guide provides a comprehensive overview of the reactivity profile of the ketone group in this compound, focusing on key transformations such as reduction, reductive amination, enolate formation and subsequent reactions, and cycloaddition reactions. This document aims to serve as a valuable resource for researchers and scientists engaged in the synthesis and derivatization of indole-based scaffolds for drug discovery and development.

Introduction

The 4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a key structural motif found in a range of pharmacologically active molecules. The N-methylated analog, this compound, offers a strategic advantage by blocking the nitrogen from participating in undesired side reactions, thereby directing chemical transformations to other parts of the molecule. The ketone group at the C-4 position is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide will systematically explore the reactivity of this pivotal ketone group.

Synthesis of this compound

The synthesis of the parent 4,5,6,7-tetrahydroindol-4-one motif was first reported by Nenitzescu and Scortzbanu.[1] A common modern approach involves the condensation of 1,3-cyclohexanedione with an appropriate α-aminocarbonyl precursor. For the N-methylated target compound, a typical synthetic route is the reaction of 1,3-cyclohexanedione with N-methyl-α-aminoacetone or its synthetic equivalent.

Reactivity at the Carbonyl Group

The ketone at the C-4 position exhibits typical carbonyl reactivity, undergoing nucleophilic addition and related transformations.

Reduction of the Ketone

The reduction of the ketone in this compound to the corresponding secondary alcohol, 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indole, is a fundamental transformation. This can be readily achieved using metal hydride reducing agents.

Table 1: Reduction of Ketones to Alcohols

| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzophenone | Sodium Borohydride | Methanol | 55 | 95 | [2] |

| General Ketones | Sodium Borohydride | Ethanol | Room Temp | - | [3] |

While a specific literature procedure for the reduction of this compound was not identified, a general protocol for the sodium borohydride reduction of ketones is well-established.

Experimental Protocol: General Procedure for Sodium Borohydride Reduction of a Ketone [2]

-

Dissolve the ketone (1.0 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by chromatography or recrystallization.

Caption: Reduction of the ketone to a secondary alcohol.

Reductive Amination

Reductive amination provides a direct route to introduce amine functionalities at the C-4 position. This one-pot reaction involves the in-situ formation of an iminium ion intermediate from the ketone and an amine, followed by its reduction.

Table 2: Reagents for Reductive Amination

| Amine | Reducing Agent | Solvent | Catalyst (if any) | Reference |

| Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild Acid (e.g., AcOH) | [4] |

| Primary/Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | None | General knowledge |

| Ammonia | Sodium Borohydride | Methanol/Ammonia | - | General knowledge |

A general procedure for reductive amination is provided below, which can be adapted for this compound.

Experimental Protocol: General Procedure for Reductive Amination [4]

-

To a solution of the ketone (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a mild acid catalyst (e.g., acetic acid, 0.1 equivalents).

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

A reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Caption: Reductive amination of the ketone.

Wittig Reaction

The Wittig reaction is a powerful method for converting the ketone into an exocyclic methylene group or a substituted alkene.[5] This reaction involves a phosphonium ylide and is known for its high regioselectivity in forming the C=C double bond at the position of the original carbonyl.[6]

Table 3: Common Wittig Reagents and Conditions

| Ylide | Base for Ylide Generation | Solvent | Stereoselectivity | Reference |

| Ph₃P=CH₂ (non-stabilized) | n-BuLi, NaNH₂, t-BuOK | THF, Ether | Tends to give (Z)-alkene | [5] |

| Ph₃P=CHCO₂R (stabilized) | NaH, NaOEt | THF, DMF | Tends to give (E)-alkene | [5] |

A general experimental protocol for the Wittig reaction is outlined below.

Experimental Protocol: General Procedure for Wittig Olefination [7]

-

Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-butyllithium in hexanes, 1.0 equivalent) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The resulting mixture is stirred for 1-2 hours to ensure complete ylide formation.

-

Olefination: A solution of the ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

References

- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Due to the limited availability of specific stability data for this compound in published literature, this document outlines general best practices for storage and handling, alongside a framework for experimental stability assessment based on established principles for pharmaceutical compounds.

Introduction

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. Understanding its chemical stability is crucial for ensuring its integrity during storage, handling, and in experimental settings. This guide aims to provide essential information to researchers and drug development professionals to maintain the quality and reliability of this compound.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on information from chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C[1] | Refrigeration is recommended to minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a dry, sealed container.[1] | The compound may be sensitive to moisture. A dry environment prevents potential hydrolysis. |

| Light | Keep in a dark place. | Many organic compounds, especially those with conjugated systems, can be sensitive to light, which can catalyze degradation. |

General Stability Profile and Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, compounds with similar structures (heterocyclic ketones) can be susceptible to several modes of degradation:

-

Oxidation: The presence of a tertiary amine and an allylic carbon could be susceptible to oxidation.

-

Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions.

-

Thermal Degradation: High temperatures can accelerate degradation processes.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To determine the intrinsic stability of this compound and to develop stability-indicating analytical methods, forced degradation studies are recommended.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][4]

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method (e.g., HPLC, UPLC).

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

Analyze the stressed samples at appropriate time points by a suitable analytical method and compare them against a control sample stored under recommended conditions.

Stress Conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Method: Add an equal volume of a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide) to the stock solution.

-

Temperature: Room temperature.

-

Time: Monitor for up to 24 hours.

-

-

Thermal Degradation:

-

Method: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80°C).

-

Time: Monitor for up to 7 days.

-

-

Photostability:

-

Method: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Control: A parallel sample should be wrapped in aluminum foil to exclude light.

-

Analytical Method:

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice for such studies. The method should be capable of separating the parent compound from all potential degradation products.

Visualizations

The following diagram illustrates a logical workflow for the handling, storage, and stability testing of this compound.

References

Methodological & Application

Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one from 1,3-Cyclohexanedione: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, 1,3-cyclohexanedione. The synthetic strategy involves a two-step process: the C-alkylation of 1,3-cyclohexanedione with bromoacetaldehyde diethyl acetal to form a key 1,4-dicarbonyl precursor, followed by a Paal-Knorr pyrrole synthesis with methylamine to construct the N-methylated tetrahydroindolone core. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.

Introduction

The 6,7-dihydro-1H-indol-4(5H)-one scaffold is a prominent feature in numerous biologically active molecules and natural products. The introduction of a methyl group at the N-1 position can significantly influence the pharmacological properties of these compounds. This application note details a reliable and reproducible method for the preparation of this compound, beginning with the simple and cost-effective starting material, 1,3-cyclohexanedione. The described synthesis is amenable to scale-up and provides a clear pathway for the generation of this important intermediate for further elaboration in drug discovery and development programs.

Synthetic Pathway Overview

The synthesis proceeds in two main stages as depicted below. The initial step involves the alkylation of 1,3-cyclohexanedione with a protected acetaldehyde equivalent, bromoacetaldehyde diethyl acetal, to introduce the necessary two-carbon side chain. The subsequent step is a Paal-Knorr cyclocondensation reaction. This classic method for pyrrole formation involves the reaction of the in situ-generated 1,4-dicarbonyl compound (a triketone in this case) with methylamine, leading to the formation of the desired N-methylated pyrrole ring fused to the cyclohexane core.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | C-Alkylation | 1,3-Cyclohexanedione, Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 80 | 12 | ~75 |

| 2 | Paal-Knorr Synthesis | 2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione, Methylamine HCl | Acetic Acid | Acetic Acid | 118 (reflux) | 4 | ~80 |

Experimental Protocols

Step 1: Synthesis of 2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione

This procedure describes the C-alkylation of 1,3-cyclohexanedione with bromoacetaldehyde diethyl acetal.

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3-cyclohexanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 1,3-cyclohexanedione.

-

Begin stirring the suspension and add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-(2,2-diethoxyethyl)cyclohexane-1,3-dione as a viscous oil. The expected yield is approximately 75%.

Step 2: Synthesis of this compound

This procedure details the Paal-Knorr cyclocondensation of the intermediate with methylamine to form the final product. The acidic conditions of the reaction facilitate the in situ hydrolysis of the diethyl acetal to the corresponding aldehyde.

Materials:

-

2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione (1.0 eq)

-

Methylamine hydrochloride (CH₃NH₂·HCl) (1.2 eq)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,2-diethoxyethyl)cyclohexane-1,3-dione (1.0 eq) in glacial acetic acid.

-

Add methylamine hydrochloride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid. The expected yield is approximately 80%.

Mandatory Visualization

The logical flow of the experimental protocol is illustrated in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The two-step synthesis of this compound from 1,3-cyclohexanedione presented herein offers a straightforward and efficient route to this valuable heterocyclic building block. The protocols are robust and utilize common laboratory reagents and techniques, making them accessible to a wide range of researchers. The provided quantitative data and visual workflow diagrams are intended to facilitate the successful implementation of this synthesis in various research and development settings.

Application Notes and Protocols for the Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

Introduction

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its tetrahydroindole core is a privileged scaffold found in numerous biologically active compounds. While the Nenitzescu indole synthesis is a classical method for constructing 5-hydroxyindoles from benzoquinones and β-aminocrotonates, the synthesis of non-hydroxylated, N-alkylated tetrahydroindolones often employs alternative strategies. This document outlines a practical and efficient protocol for the synthesis of this compound, based on the condensation of a 1,3-dicarbonyl compound with an N-methylated aminoacetaldehyde equivalent. This approach, a variation of the Knorr-Paal and related pyrrole syntheses, offers a reliable route to the target molecule.

Reaction Scheme

The synthesis of this compound can be achieved through the reaction of 1,3-cyclohexanedione with N-methyl-2,2-dimethoxyethan-1-amine under acidic conditions. The reaction proceeds via an initial condensation to form an enaminone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final product.

Figure 1: General reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

1,3-Cyclohexanedione

-

N-Methyl-2,2-dimethoxyethan-1-amine

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

-